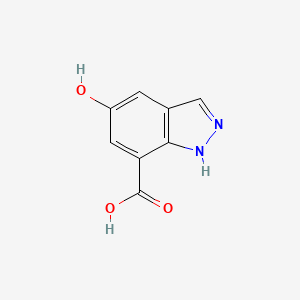
Glycol chitosan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycol chitosan is a water-soluble derivative of chitosan, a natural polysaccharide obtained from the deacetylation of chitin, which is found in the exoskeletons of crustaceans. This compound is characterized by the presence of hydrophilic ethylene glycol branches, which enhance its solubility in water. This compound has gained significant attention due to its biocompatibility, biodegradability, and versatile chemical properties, making it suitable for various biomedical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycol chitosan is typically synthesized by reacting chitosan with ethylene glycol under controlled conditionsOne common method involves the use of crosslinkers or catalysts to facilitate the attachment of ethylene glycol to the chitosan molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions where chitosan is treated with ethylene glycol in the presence of appropriate catalysts. The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the final product. The resulting this compound is then purified and characterized to confirm its chemical structure and properties .
Analyse Des Réactions Chimiques
Types of Reactions: Glycol chitosan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as amine and hydroxyl groups on the chitosan backbone .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and results in the formation of oxidized this compound with altered properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which convert oxidized this compound back to its original form.
Substitution: Substitution reactions involve the replacement of functional groups on the this compound molecule with other chemical groups.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified chemical and physical properties. These derivatives can be tailored for specific applications in drug delivery, tissue engineering, and other biomedical fields .
Applications De Recherche Scientifique
Chemistry: In chemistry, glycol chitosan is used as a versatile polymer for the synthesis of nanoparticles, hydrogels, and other advanced materials.
Biology: In biological research, this compound is employed as a carrier for the delivery of biomolecules such as nucleic acids, proteins, and peptides.
Medicine: this compound is widely used in the medical field for drug delivery, wound healing, and tissue regeneration.
Mécanisme D'action
The mechanism of action of glycol chitosan involves its interaction with biological membranes and cellular components. The hydrophilic ethylene glycol branches enhance its solubility and facilitate its penetration into cells. Once inside the cells, this compound can interact with various molecular targets, including proteins, nucleic acids, and lipids. These interactions can modulate cellular processes such as gene expression, protein synthesis, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Glycol chitosan is unique compared to other chitosan derivatives due to its enhanced water solubility and biocompatibility. Similar compounds include:
Propriétés
Formule moléculaire |
C26H54N4O14 |
|---|---|
Poids moléculaire |
646.7 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6R)-3-amino-5-[(1R,2R,3R,4R,5R)-2-amino-4-[(1R,2R,3R,4R,5R)-2-amino-3,4-dihydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-3-hydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-6-(2-hydroxyethoxymethyl)oxane-2,4-diol;azane |
InChI |
InChI=1S/C26H51N3O14.H3N/c27-17-14(7-12(9-38-4-1-30)20(33)21(17)34)41-24-13(10-39-5-2-31)8-15(18(28)22(24)35)42-25-16(11-40-6-3-32)43-26(37)19(29)23(25)36;/h12-26,30-37H,1-11,27-29H2;1H3/t12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-;/m1./s1 |
Clé InChI |
BMSOSHUYFHAULE-GBSNKSGZSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)COCCO)COCCO)N)O)O)COCCO.N |
SMILES canonique |
C1C(C(C(C(C1OC2C(CC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)COCCO.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/no-structure.png)

